Cas no 29536-28-5 (1,3,5-Trihexylbenzene)

1,3,5-Trihexylbenzene structure
1,3,5-Trihexylbenzene structure
Product name:1,3,5-Trihexylbenzene
CAS No:29536-28-5
MF:C24H42
Molecular Weight:330.59028
CID:1441980
PubChem ID:12567242

1,3,5-Trihexylbenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1,3,5-trihexyl-
    • 1,3,5-tri-n-hexylbenzene
    • 1,3,5-Trihexylbenzene
    • 29536-28-5
    • インチ: InChI=1S/C24H42/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h19-21H,4-18H2,1-3H3
    • InChIKey: CRWVKALWUJVONG-UHFFFAOYSA-N
    • SMILES: CCCCCCC1=CC(=CC(=C1)CCCCCC)CCCCCC

計算された属性

  • 精确分子量: 330.32886
  • 同位素质量: 330.328651340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 24
  • 回転可能化学結合数: 15
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 10.8
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

1,3,5-Trihexylbenzene Security Information

1,3,5-Trihexylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T794700-100mg
1,3,5-Trihexylbenzene
29536-28-5
100mg
$236.00 2023-05-17
TRC
T794700-500mg
1,3,5-Trihexylbenzene
29536-28-5
500mg
$965.00 2023-05-17
TRC
T794700-1000mg
1,3,5-Trihexylbenzene
29536-28-5
1g
$1832.00 2023-05-17
TRC
T794700-250mg
1,3,5-Trihexylbenzene
29536-28-5
250mg
$517.00 2023-05-17
TRC
T794700-1g
1,3,5-Trihexylbenzene
29536-28-5
1g
$ 1800.00 2023-09-05

1,3,5-Trihexylbenzene 関連文献

1,3,5-Trihexylbenzeneに関する追加情報

Benzene, 1,3,5-Trihexyl: A Comprehensive Overview

Benzene, 1,3,5-trihexyl, also known by its CAS registry number 29536-28-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzene, where three hexyl groups are attached to the benzene ring at the 1, 3, and 5 positions. The structure of this compound is notable for its symmetrical substitution pattern, which imparts unique chemical and physical properties.

The synthesis of benzene, 1,3,5-trihexyl typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, which allows for the substitution of hydrogen atoms on the benzene ring with larger alkyl groups. However, due to steric hindrance and potential side reactions during the alkylation process, achieving a fully substituted product like benzene, 1,3,5-trihexyl requires precise control over reaction conditions. Recent advancements in catalytic systems and solvent engineering have significantly improved the yield and purity of this compound.

In terms of physical properties, benzene, 1,3,5-trihexyl exhibits a high degree of solubility in non-polar solvents due to its bulky hexyl substituents. This characteristic makes it an ideal candidate for use in applications requiring high stability in organic media. Additionally, the compound demonstrates thermal stability up to relatively high temperatures before decomposition occurs. These properties have been leveraged in various industrial processes where resistance to thermal degradation is critical.

The chemical structure of benzene, 1,3,5-trihexyl also influences its reactivity. The steric bulk introduced by the hexyl groups reduces the reactivity of the benzene ring towards electrophilic substitution reactions compared to unsubstituted benzene. This reduced reactivity is advantageous in certain applications where selective functionalization is desired without interference from unwanted side reactions.

Recent research has focused on exploring novel applications for benzene derivatives like 1,3,5-trihexyl. One promising area is in the development of advanced materials for energy storage systems. The unique combination of thermal stability and solubility makes this compound a potential candidate for use as an electrolyte additive in lithium-ion batteries. Studies have shown that incorporating such derivatives can enhance battery performance by improving ion transport and reducing side reactions at the electrode-electrolyte interface.

In addition to energy storage applications,benzene derivatives like trihexyl-substituted compounds are being investigated for their potential in drug delivery systems. The bulky hexyl groups provide a platform for attaching bioactive molecules or targeting ligands while maintaining structural integrity during delivery processes. This property could lead to more effective drug delivery mechanisms with reduced systemic toxicity.

The synthesis and characterization of CAS No. 29536-28-5, or benzene with trihexyl substitution at positions 1,3,and5 , continue to be areas of active research. Scientists are exploring more efficient synthetic pathways that minimize waste and energy consumption while maximizing product yield. Innovations in green chemistry practices are particularly relevant here as they align with global efforts toward sustainable chemical production.

In conclusion,< strong>Benzene derivatives like trihexyl-substituted compounds strong>, represented by CAS No.< strong>29536-28-5 strong>, offer immense potential across multiple industries due to their unique chemical properties and versatile applicability . As research progresses , we can expect even more innovative uses for this compound , further solidifying its importance in modern chemistry and materials science. p>

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